molecular formula C16H19IO3 B12566975 2-n-Butoxy-6-iodo-3-propylchromone CAS No. 189873-26-5

2-n-Butoxy-6-iodo-3-propylchromone

Cat. No.: B12566975
CAS No.: 189873-26-5
M. Wt: 386.22 g/mol
InChI Key: ZQMRDENWZKMOTM-UHFFFAOYSA-N
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Description

2-n-Butoxy-6-iodo-3-propylchromone is a synthetic organic compound that belongs to the chromone family. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of butoxy, iodo, and propyl groups attached to the chromone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Butoxy-6-iodo-3-propylchromone typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a chromone derivative followed by the introduction of butoxy and propyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-n-Butoxy-6-iodo-3-propylchromone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like DMSO or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-n-Butoxy-6-iodo-3-propylchromone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-n-Butoxy-6-iodo-3-propylchromone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-n-Butoxy-6-iodo-3-methylchromone
  • 2-n-Butoxy-6-iodo-3-ethylchromone
  • 2-n-Butoxy-6-iodo-3-butylchromone

Uniqueness

2-n-Butoxy-6-iodo-3-propylchromone is unique due to the specific combination of butoxy, iodo, and propyl groups attached to the chromone core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

189873-26-5

Molecular Formula

C16H19IO3

Molecular Weight

386.22 g/mol

IUPAC Name

2-butoxy-6-iodo-3-propylchromen-4-one

InChI

InChI=1S/C16H19IO3/c1-3-5-9-19-16-12(6-4-2)15(18)13-10-11(17)7-8-14(13)20-16/h7-8,10H,3-6,9H2,1-2H3

InChI Key

ZQMRDENWZKMOTM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=O)C2=C(O1)C=CC(=C2)I)CCC

Origin of Product

United States

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